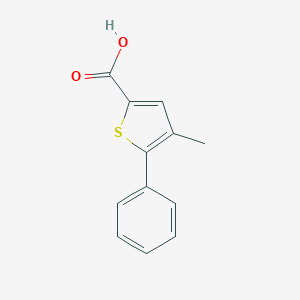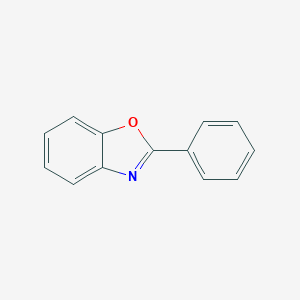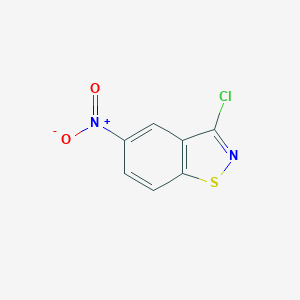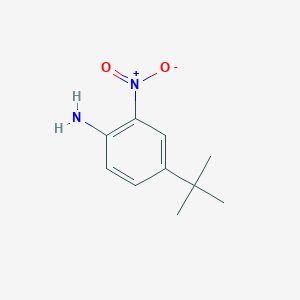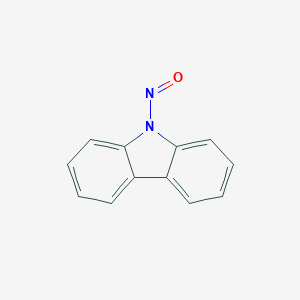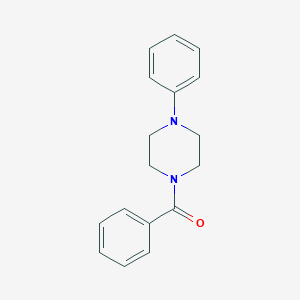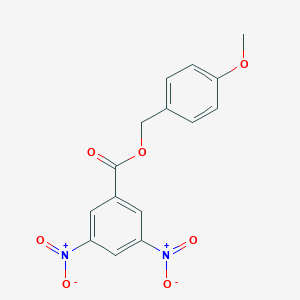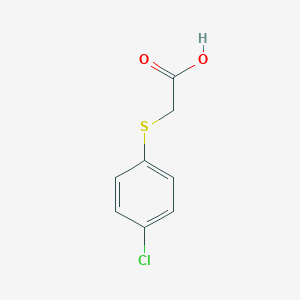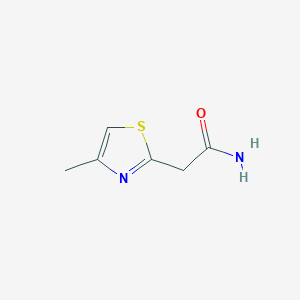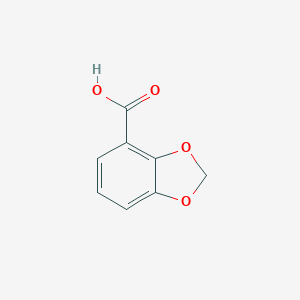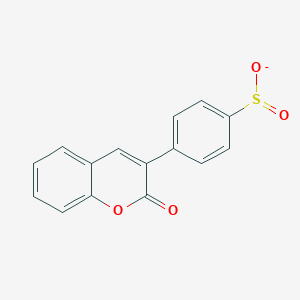
4-(2-Oxochromen-3-yl)benzenesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxochromen-3-yl)benzenesulfinate, also known as OCBS, is a sulfinate compound that has been widely used in scientific research. It is a versatile reagent that can be used in organic synthesis, as well as in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 4-(2-Oxochromen-3-yl)benzenesulfinate involves the transfer of a sulfinate group to a substrate. The sulfinate group can act as a leaving group, or as a nucleophile, depending on the reaction conditions. 4-(2-Oxochromen-3-yl)benzenesulfinate can also act as a mild oxidant, by transferring an oxygen atom to a substrate.
Biochemical and Physiological Effects:
4-(2-Oxochromen-3-yl)benzenesulfinate has been shown to have various biochemical and physiological effects. It has been used as a sulfinate transfer agent in the synthesis of sulfonamides, which are used as antibacterial agents. 4-(2-Oxochromen-3-yl)benzenesulfinate has also been used in the synthesis of compounds that have anti-inflammatory and anti-cancer properties. In addition, 4-(2-Oxochromen-3-yl)benzenesulfinate has been used in the synthesis of fluorescent dyes and probes for biological imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-Oxochromen-3-yl)benzenesulfinate in lab experiments is its versatility. It can be used as a mild oxidant, as well as a sulfinate transfer agent. It is also relatively easy to synthesize, and the reaction conditions are mild. However, one of the limitations of using 4-(2-Oxochromen-3-yl)benzenesulfinate is its reactivity. It can react with water and air, which can lead to side reactions and reduced yields.
Orientations Futures
There are several future directions for the use of 4-(2-Oxochromen-3-yl)benzenesulfinate in scientific research. One direction is the synthesis of new organic compounds that have pharmaceutical or agrochemical properties. Another direction is the development of new fluorescent dyes and probes for biological imaging. 4-(2-Oxochromen-3-yl)benzenesulfinate can also be used in the synthesis of materials for energy storage and conversion, such as batteries and solar cells. Finally, 4-(2-Oxochromen-3-yl)benzenesulfinate can be used in the development of new catalysts for organic reactions.
Conclusion:
In conclusion, 4-(2-Oxochromen-3-yl)benzenesulfinate is a versatile reagent that has been widely used in scientific research. It can be used in organic synthesis, as well as in biochemical and physiological studies. 4-(2-Oxochromen-3-yl)benzenesulfinate has various advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
4-(2-Oxochromen-3-yl)benzenesulfinate can be synthesized by the reaction of 4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with benzenesulfinic acid in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place at room temperature and yields a white solid product that can be purified by recrystallization.
Applications De Recherche Scientifique
4-(2-Oxochromen-3-yl)benzenesulfinate has been widely used in scientific research as a versatile reagent. It can be used as a mild oxidant, as well as a sulfinate transfer agent. 4-(2-Oxochromen-3-yl)benzenesulfinate has been used in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of fluorescent dyes and probes for biological imaging.
Propriétés
Numéro CAS |
6424-78-8 |
|---|---|
Nom du produit |
4-(2-Oxochromen-3-yl)benzenesulfinate |
Formule moléculaire |
C15H9O4S- |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
4-(2-oxochromen-3-yl)benzenesulfinate |
InChI |
InChI=1S/C15H10O4S/c16-15-13(9-11-3-1-2-4-14(11)19-15)10-5-7-12(8-6-10)20(17)18/h1-9H,(H,17,18)/p-1 |
Clé InChI |
SAZVOCMBQRQZKG-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



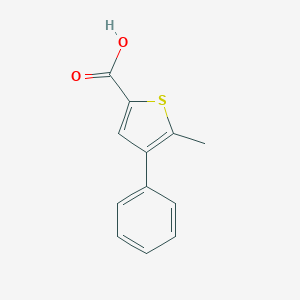
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)

![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)
